molecular formula C17H25NO3 B1383105 trans-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate CAS No. 1445951-69-8

trans-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1383105
CAS No.: 1445951-69-8
M. Wt: 291.4 g/mol
InChI Key: URJKJIHCHLRYJJ-GJZGRUSLSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with other chemicals. For instance, “tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate” and its derivatives reacted with L-selectride in anhydrous tetrahydrofuran to give “tert-butyl (3 R,4 S)-3-allyl-4-hydroxypiperidine-1-carboxylates” (cis isomers) in quantitative yield .


Chemical Reactions Analysis

The specific chemical reactions involving “trans-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate” are not detailed in the available sources.

Scientific Research Applications

  • Stereoselective Synthesis

    • The compound and its derivatives have been used in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. This includes the application in producing cis and trans isomers through specific reactions like the Mitsunobu reaction and alkaline hydrolysis (Boev et al., 2015).
  • Synthesis of Substituted Piperidines

    • It serves as a scaffold for the synthesis of substituted piperidines, exemplified in the preparation of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate. Such compounds can be further modified to produce a range of bioactive molecules (Harmsen et al., 2011).
  • Intermediate in Novel Inhibitor Synthesis

    • It acts as an important intermediate in synthesizing novel protein tyrosine kinase inhibitors, such as CP-690550. The synthesis process involves several steps, including SN2 substitution and reduction reactions, showcasing its versatility in medicinal chemistry applications (Chen Xin-zhi, 2011).
  • Kinetic Resolution in Asymmetric Synthesis

    • The compound is involved in the parallel kinetic resolution of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates. This method affords high yields of differentially protected cispentacin and transpentacin derivatives, crucial for asymmetric synthesis (Aye et al., 2008).
  • Chiral Auxiliary in Dipeptide Synthesis

    • Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, have been used as chiral auxiliaries in dipeptide synthesis. It demonstrates the compound's utility in stereoselective organic transformations (Studer et al., 1995).
  • Enantioselective Intermediate Synthesis

    • The compound has been used in the enantioselective synthesis of key intermediates for potent CCR2 antagonists. This includes steps like iodolactamization, highlighting its role in the synthesis of complex molecular structures (Campbell et al., 2009).

Mechanism of Action

The mechanism of action for this compound is not specified in the available sources .

Properties

IUPAC Name

tert-butyl (3S,4S)-3-benzyl-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJKJIHCHLRYJJ-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate
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